3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
Description
3-(Benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a sulfonamide-containing compound featuring a pyrazole core substituted with two methyl groups at the 1- and 3-positions. The benzenesulfonyl moiety is linked via a three-carbon propanamide chain to the pyrazole nitrogen. Structural determination of such compounds often employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-11-10-13(17(2)16-11)15-14(18)8-9-21(19,20)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFDVWINFWTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the propanamide by reacting the sulfonylated pyrazole with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzenesulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound may be explored for its biological activity, including potential roles as enzyme inhibitors or receptor modulators due to its structural features.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide with structurally or functionally related compounds from the evidence:
Key Structural and Functional Differences
Core Heterocycles: The target compound uses a pyrazole core, whereas ’s analogs employ 1,2,4-oxadiazole rings. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance receptor binding compared to sulfonamides .
Substituent Effects: The 1,3-dimethylpyrazole in the target compound reduces hydrogen-bonding donors, possibly limiting interactions with polar binding pockets. In contrast, ’s 5-amino-3-hydroxy-pyrazole derivatives offer multiple H-bond donors/acceptors, enhancing target engagement . Benzenesulfonyl groups (target) are electron-withdrawing, which may stabilize the molecule against hydrolysis but reduce solubility compared to ’s benzodioxol group, which is more lipophilic and metabolically labile .
Biological Targeting: The CB2-selective oxadiazolyl-propionamides () demonstrate how halogenation (e.g., fluorine, bromine) and carbazole substituents tune receptor selectivity.
Synthetic Complexity :
- ’s compounds are synthesized via one-pot condensations, offering scalability. The target compound likely requires sequential sulfonylation and amidation steps, which may lower yields due to intermediate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
